1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate
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Overview
Description
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a trimethoxybenzoate group
Mechanism of Action
Benzo[d]thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Azetidine derivatives, on the other hand, are known for their diverse pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole ring: This can be achieved through the condensation of 2-aminothiophenol with methoxy-substituted aldehydes or ketones.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling of the benzothiazole and azetidine rings: This step often involves nucleophilic substitution reactions.
Attachment of the trimethoxybenzoate group: This can be done through esterification reactions using trimethoxybenzoic acid and suitable coupling agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry and advanced catalytic systems .
Chemical Reactions Analysis
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar compounds to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate include other benzothiazole derivatives and azetidine-containing compounds . These compounds share structural similarities but may differ in their biological activity and applications. For example:
Benzothiazole derivatives: These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Azetidine-containing compounds: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its combination of these two moieties, which may result in enhanced biological activity and specificity .
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-25-14-6-5-7-17-18(14)22-21(30-17)23-10-13(11-23)29-20(24)12-8-15(26-2)19(28-4)16(9-12)27-3/h5-9,13H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCAZYANYSQWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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